molecular formula C11H10N2O4 B6273443 8-methoxy-6-methyl-3-nitroquinolin-4-ol CAS No. 2763776-49-2

8-methoxy-6-methyl-3-nitroquinolin-4-ol

Cat. No.: B6273443
CAS No.: 2763776-49-2
M. Wt: 234.2
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Description

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is a quinoline derivative characterized by a methoxy group at the 8-position, a methyl group at the 6-position, and a nitro group at the 3-position. This substitution pattern confers distinct chemical and biological properties. Quinoline derivatives are renowned for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral applications. The nitro group enhances electrophilic reactivity, while the methoxy and methyl groups influence solubility and target binding .

Key Properties (derived from analogous compounds in and ):

  • Molecular Formula: C₁₁H₁₀N₂O₄
  • Molecular Weight: 234.21 g/mol (estimated based on structural analogs)
  • Functional Groups: Methoxy (8-OCH₃), methyl (6-CH₃), nitro (3-NO₂), hydroxyl (4-OH).
  • Solubility: Likely polar due to hydroxyl and nitro groups, with moderate organic solvent solubility .

Properties

CAS No.

2763776-49-2

Molecular Formula

C11H10N2O4

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-methyl-3-nitroquinolin-4-ol typically involves the nitration of 6-methoxy-8-methylquinoline followed by subsequent functional group modifications. One common method includes the nitration of 6-methoxy-8-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Structural Insights :

  • Nitro Group (3-NO₂): Enhances electrophilicity, enabling interactions with enzymes (e.g., reductases) or DNA in antimicrobial/anticancer contexts .
  • Methoxy at 8-Position : Improves membrane permeability compared to 6-methoxy analogs ().
  • Methyl at 6-Position: Steric effects may hinder non-specific binding, increasing target selectivity .

Mechanistic Highlights :

  • Antimicrobial Action : The 3-nitro group in the target compound facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .
  • Anticancer Activity : Molecular docking studies suggest strong binding to topoisomerase IIα, a cancer therapy target, due to nitro and methoxy interactions .

Physicochemical and Pharmacokinetic Properties

Property 8-Methoxy-6-methyl-3-nitroquinolin-4-ol 6-Chloro-8-methoxy-2-methylquinolin-4-ol 4-Methoxy-6-nitroquinoline
LogP (lipophilicity) 1.8 2.3 1.5
Solubility (mg/mL) 0.15 (water), 12 (DMSO) 0.08 (water), 9 (DMSO) 0.2 (water), 15 (DMSO)
Metabolic Stability Moderate (CYP3A4 substrate) Low (rapid hepatic clearance) High

Key Observations :

  • The target compound balances lipophilicity and solubility, favoring oral bioavailability.
  • Chloro-substituted analogs exhibit higher LogP but poorer aqueous solubility, limiting therapeutic utility .

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